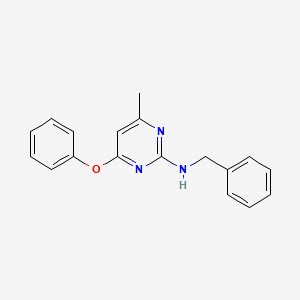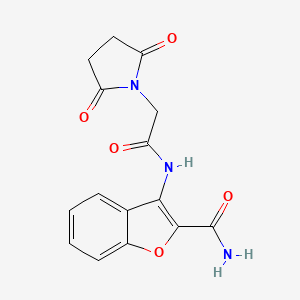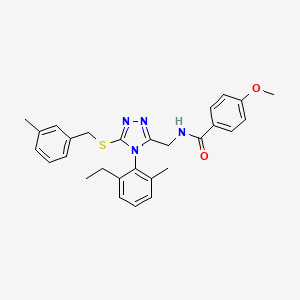
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . Its density is predicted to be 1.199±0.06 g/cm3, and it has a predicted boiling point of 480.1±47.0 °C .
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” can be analyzed using tools like MolView . This tool allows you to draw a molecule and convert it into a 3D model for a more detailed view .
Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” are not available, it’s important to note that pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity . Additionally, the development of automated reaction databases and reaction network analysis tools can help in understanding the possible reactions of such compounds .
Physical And Chemical Properties Analysis
As mentioned earlier, “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” has a predicted density of 1.199±0.06 g/cm3 and a predicted boiling point of 480.1±47.0 °C . Unfortunately, the melting point and flash point are not available .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of pyrimidine derivatives, including compounds similar to N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine, often involves multicomponent reactions that allow for the efficient assembly of complex molecules. These synthetic routes offer significant versatility and have been applied to create a wide range of compounds with potential biological and catalytic applications. For example, the solvent-free preparation of novel phenyl(pyridine-2-ylamino)methyl phenols demonstrates the utility of pyrimidine derivatives in synthesizing natural product analogs under environmentally friendly conditions (Shushizadeh & Azizyan, 2014).
Molecular Structure Analysis
The structural analysis of pyrimidine derivatives through techniques like crystallography provides insights into their molecular configurations, tautomeric forms, and intermolecular interactions. These studies are crucial for understanding the reactivity and potential binding modes of these compounds in biological systems or as part of materials. An example is the detailed crystallographic analysis of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, which reveals the impact of molecular structure on the compound's physical properties and potential reactivity (Odell et al., 2007).
Potential Biological Applications
Research into the biological activity of pyrimidine derivatives has led to the identification of compounds with promising therapeutic potentials. For instance, the development and evaluation of multifunctional agents for Alzheimer's disease treatment have utilized pyrimidine derivatives to target multiple pathological pathways, demonstrating the versatility and therapeutic potential of these compounds (Mohamed et al., 2012).
Catalytic Applications
Pyrimidine derivatives have also been explored for their catalytic capabilities in various chemical transformations. The direct hydroxylation of benzene to phenol using hydrogen peroxide, catalyzed by nickel complexes supported by pyridylalkylamine ligands, showcases the application of pyrimidine-based catalysts in environmentally significant reactions (Morimoto et al., 2015).
Propiedades
IUPAC Name |
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUWRJBESLQPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)
![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2602816.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)



![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)